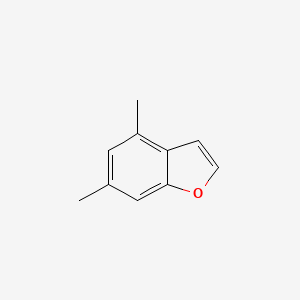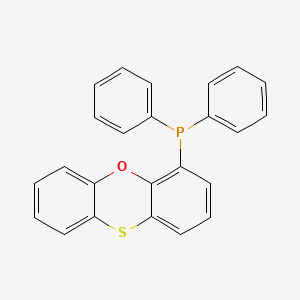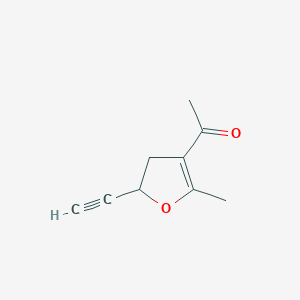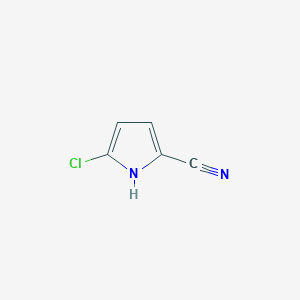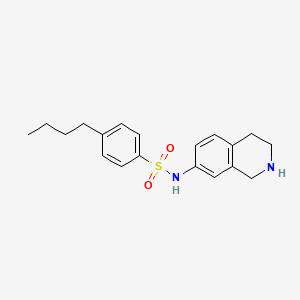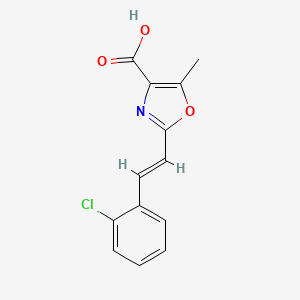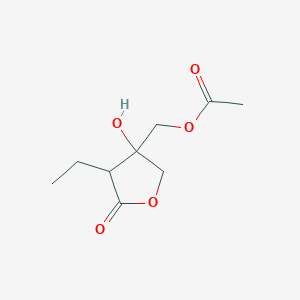
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers This compound features a tetrahydrofuran ring, which is a five-membered ring containing one oxygen atom and four carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can be achieved through several methods. One common approach involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of an acid catalyst. For example, acetic acid can react with an alcohol under acidic conditions to form the ester . Another method involves the use of microwave-assisted esterification, which has been shown to be more efficient than conventional methods .
Industrial Production Methods
Industrial production of esters like this compound often involves catalytic processes. For instance, the use of sulfuric acid as a catalyst in a batch reactor can optimize the production of methyl acetate . Additionally, the use of supported copper catalysts has been explored for the hydrogenation of methyl acetate to ethanol .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form the corresponding carboxylic acid and alcohol under acidic or basic conditions.
Reduction: Esters can be reduced to form alcohols or aldehydes depending on the reducing agent used.
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are required.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Transesterification: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Alcohols or aldehydes.
Transesterification: Different esters.
Aplicaciones Científicas De Investigación
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate has various applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and perfumes.
Uniqueness
(4-Ethyl-3-hydroxy-5-oxotetrahydrofuran-3-yl)methyl acetate is unique due to its tetrahydrofuran ring structure, which imparts specific chemical properties and reactivity. This makes it distinct from simpler esters like ethyl acetate and methyl butyrate, which do not contain such a ring structure .
Propiedades
Fórmula molecular |
C9H14O5 |
|---|---|
Peso molecular |
202.20 g/mol |
Nombre IUPAC |
(4-ethyl-3-hydroxy-5-oxooxolan-3-yl)methyl acetate |
InChI |
InChI=1S/C9H14O5/c1-3-7-8(11)14-5-9(7,12)4-13-6(2)10/h7,12H,3-5H2,1-2H3 |
Clave InChI |
IVNVBBIKIIUXTJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)OCC1(COC(=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



